molecular formula C4H12NO3P B8796308 2-Dimethoxyphosphorylethanamine

2-Dimethoxyphosphorylethanamine

Cat. No.: B8796308
M. Wt: 153.12 g/mol
InChI Key: KQZMKDVIEIYNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethoxyphosphorylethanamine is an organophosphorus compound featuring a phosphoryl group (PO) substituted with two methoxy groups (OCH₃) attached to an ethanamine backbone (CH₂CH₂NH₂).

Properties

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

IUPAC Name

2-dimethoxyphosphorylethanamine

InChI

InChI=1S/C4H12NO3P/c1-7-9(6,8-2)4-3-5/h3-5H2,1-2H3

InChI Key

KQZMKDVIEIYNIW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCN)OC

Origin of Product

United States

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)ethylamine

Structure : A phenethylamine derivative with methoxy groups at the 3- and 4-positions of the phenyl ring (C₆H₃(OCH₃)₂-CH₂CH₂NH₂).
Key Differences :

  • Functional Groups : Lacks the phosphoryl group but includes a substituted aromatic ring.
  • Applications : Widely studied in medicinal chemistry as a precursor for neurotransmitters and psychoactive agents (e.g., mescaline analogs) .
  • Physicochemical Properties : Higher lipophilicity due to the aromatic ring compared to the phosphorylated analog, which may enhance blood-brain barrier penetration .
Property 2-Dimethoxyphosphorylethanamine 2-(3,4-Dimethoxyphenyl)ethylamine
Molecular Weight (g/mol) ~169 (estimated) 195.26 (C₁₁H₁₇NO₂)
Solubility Likely polar (phosphoryl group) Moderate in organic solvents
Bioactivity Unknown (hypothetical) Serotonergic receptor modulation

2-(Dimethylamino)ethyl Chloride Hydrochloride

Structure : (CH₃)₂N-CH₂CH₂Cl·HCl, a chlorinated ethylamine derivative.
Key Differences :

  • Reactivity : The chloro group enables nucleophilic substitution, whereas the phosphoryl group in 2-dimethoxyphosphorylethanamine may participate in phosphorylation reactions.
  • Applications : Used as an intermediate in drug synthesis (e.g., anticholinergics) .
Property 2-Dimethoxyphosphorylethanamine 2-(Dimethylamino)ethyl Chloride Hydrochloride
Stability Likely hydrolytically sensitive Stable under anhydrous conditions
Synthetic Utility Phosphorylation reactions Alkylation and quaternization

2-(2-Methoxyphenoxy)ethylamine

Structure: CH₂CH₂NH₂ attached to a 2-methoxyphenoxy group. Key Differences:

  • Electronic Effects : The ether linkage (O) and methoxy group influence electron distribution differently than the phosphoryl group.
  • Applications : Investigated as a building block for bioactive molecules .
Property 2-Dimethoxyphosphorylethanamine 2-(2-Methoxyphenoxy)ethylamine
Hydrogen Bonding Strong (P=O and NH₂) Moderate (O and NH₂)
Pharmacological Potential Unreported Anticancer and antiviral leads

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.